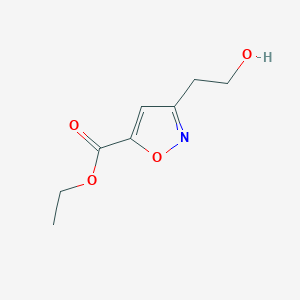![molecular formula C7H6N4OS B13929001 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[2,3-f]purine family, known for its diverse biological activities, including antidiabetic, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- typically involves the reaction of 1,3-dimethyl-6-chloromethylthiazolo[2,3-f]-purin-2,4-(1H,3H)-dione with cyclohexylamine or imidazole in ethanol . This reaction yields 6-substituted 1,3-dimethylthiazolo[2,3-f]purin-2,4-(1H,3H)-diones . The reaction conditions are generally mild, involving room temperature and atmospheric pressure.
Industrial Production Methods
While specific industrial production methods for THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[2,3-f]purine derivatives .
Aplicaciones Científicas De Investigación
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antidiabetic, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . This inhibition can lead to improved glycemic control, making it a potential candidate for antidiabetic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Dihydrothiazolo[2,3-f]purine: Another member of the thiazolo[2,3-f]purine family with similar biological activities.
Thietan-3-ylpurine: Known for its antidiabetic properties.
2-Hydroxypropylthio-purine: Exhibits antifungal and anticancer activities.
Uniqueness
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- stands out due to its unique structural features and diverse biological activities.
Propiedades
Fórmula molecular |
C7H6N4OS |
|---|---|
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
7,8-dihydro-2H-purino[8,7-b][1,3]thiazol-1-one |
InChI |
InChI=1S/C7H6N4OS/c12-6-4-5(8-3-9-6)10-7-11(4)1-2-13-7/h3H,1-2H2,(H,8,9,12) |
Clave InChI |
BZQHKDFKNSRSQW-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC3=C(N21)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)








